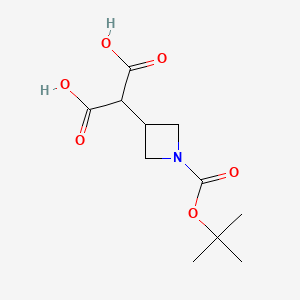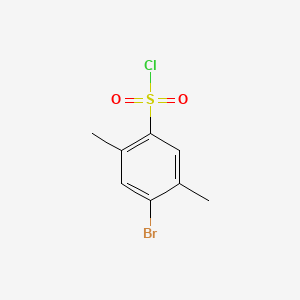
4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride
Übersicht
Beschreibung
4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is a chemical compound often used as a reagent in organic synthesis . It can be used in sulfonation reactions or other chemical reactions . In the pharmaceutical field, it can also serve as an intermediate for drug synthesis .
Synthesis Analysis
The synthesis of 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride typically involves electrophilic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Molecular Structure Analysis
The molecular formula of 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is C8H8BrClO2S . Unfortunately, the specific 3D structure is not available in the search results.Chemical Reactions Analysis
4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is typically used as a reagent in organic synthesis . It can participate in sulfonation reactions or other chemical reactions .Physical And Chemical Properties Analysis
4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is predicted to have a boiling point of 325.6±42.0 °C and a density of 1.622±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Oligonucleotides
4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride: is utilized as an activating agent in the synthesis of oligodeoxyribonucleotides and oligoribonucleotides in solution . This process is crucial for creating specific sequences of nucleotides which can be used in genetic research and therapeutic treatments.
Preparation of Sulfonamides
This compound is also employed in the preparation of sulfonamides . Sulfonamides are a group of compounds widely used in medicinal chemistry for their antibacterial properties. They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria.
Electrophilic Aromatic Substitution Reactions
In organic synthesis, 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride can undergo electrophilic aromatic substitution reactions . This reaction is fundamental in the field of organic chemistry, allowing the introduction of various functional groups into the aromatic ring, thereby altering the chemical properties of the compound.
Protection of Amines
The compound is used for the protection of amines as 4-bromobenzenesulfonamides . Protecting groups are pivotal in synthetic chemistry as they prevent certain functional groups from reacting when they are not supposed to, thus increasing the yield and purity of the desired product.
Synthesis of Phenylboronic Acids
It is used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid . Phenylboronic acids are important intermediates in the Suzuki coupling reaction, a Nobel Prize-winning reaction used to form carbon-carbon bonds in the synthesis of complex organic compounds, including pharmaceuticals and polymers.
Organic Synthesis Reagent
4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride: is commonly used as a reagent in organic synthesis, particularly in sulfonylation reactions or other chemical transformations . Its role as a reagent is critical for introducing the sulfonyl functional group into organic molecules, which can significantly alter their reactivity and physical properties.
Wirkmechanismus
Target of Action
The primary target of 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the aromatic ring with an electrophile . The downstream effects include the formation of a substituted benzene ring .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .
Action Environment
The action of 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated laboratory to avoid inhalation of gases or contact with skin and eyes . It should also be stored carefully to avoid contact with flammable materials and kept away from sources of ignition .
Safety and Hazards
This compound should be handled in a well-ventilated laboratory to avoid inhalation or contact with skin and eyes . Appropriate personal protective measures, such as gloves and goggles, should be used . Care should be taken when handling and storing this compound to avoid contact with combustible materials and keep it away from sources of ignition .
Eigenschaften
IUPAC Name |
4-bromo-2,5-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZAPNSSTHUFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678906 | |
| Record name | 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride | |
CAS RN |
14207-30-8 | |
| Record name | 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,5-dimethylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




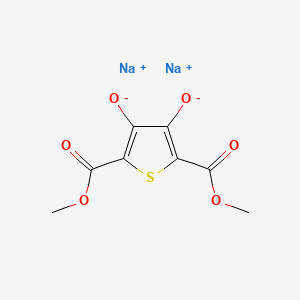

![(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione](/img/structure/B599505.png)
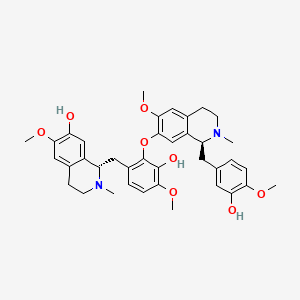
![3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate](/img/structure/B599507.png)

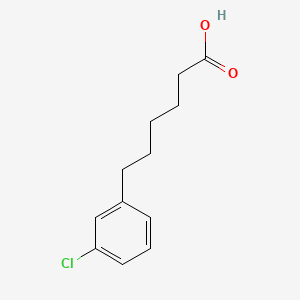


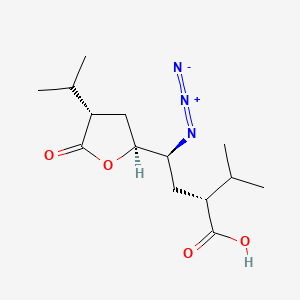

![Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-F]indolizine-7-carboxylate](/img/structure/B599520.png)
